molecular formula C23H25N3O4S B4941195 (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4941195
M. Wt: 439.5 g/mol
InChI Key: NLZBIYHFUFUAPT-CPNJWEJPSA-N
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Description

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a methoxyphenyl group, and a thioxodihydropyrimidine core

Properties

IUPAC Name

(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-5-25(6-2)17-8-7-15(20(14-17)30-4)13-19-21(27)24-23(31)26(22(19)28)16-9-11-18(29-3)12-10-16/h7-14H,5-6H2,1-4H3,(H,24,27,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZBIYHFUFUAPT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process The initial step often includes the formation of the thioxodihydropyrimidine core through a condensation reaction between a thiourea derivative and a β-dicarbonyl compound under acidic or basic conditions The benzylidene group is then introduced via a Knoevenagel condensation reaction with an appropriate aldehyde, such as 4-(diethylamino)-2-methoxybenzaldehyde, in the presence of a base like piperidine

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for the condensation steps, which allow for better control of reaction conditions and scalability. Additionally, the use of high-performance liquid chromatography (HPLC) for purification ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a thioxodihydropyrimidine core with benzylidene and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness allows for diverse applications in various fields, distinguishing it from other similar compounds.

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